molecular formula C15H19NO3 B6461703 methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549039-56-5

methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6461703
CAS No.: 2549039-56-5
M. Wt: 261.32 g/mol
InChI Key: QBGAZGULHGDDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a methyl carboxylate group at position 3 and a (4-ethylphenyl)methyl group at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-11-4-6-12(7-5-11)9-16-10-13(8-14(16)17)15(18)19-2/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAZGULHGDDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C14H17NO3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor functions, leading to alterations in cellular signaling pathways and gene expression. The presence of the ethylphenyl group enhances its binding affinity to target proteins, which is crucial for its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and migration:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • OCUM-2MD3 (gastric carcinoma)
    • Panc-1 (pancreatic cancer)

In particular, the compound exhibited an IC50 value of 2.5–20.2 µM against certain cell lines, indicating moderate potency . Additionally, it was noted that the compound could inhibit the migration of cancer cells in wound healing assays, suggesting potential applications in preventing metastasis .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It demonstrated significant reducing power in assays designed to measure free radical scavenging ability. In comparative studies, it showed higher antioxidant activity than some established antioxidants like ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases .

Research Findings

StudyFindingsCell Lines TestedIC50 Values
Study 1Inhibition of cell proliferationMCF-70.73–2.38 µM
Study 2Reduced cell migrationPanc-1Not specified
Study 3Antioxidant activityVariousHigher than ascorbic acid

Case Studies

  • Anticancer Efficacy : A study evaluated this compound's effect on gastric carcinoma cells (OCUM-2MD3). The results showed a concentration-dependent inhibition of cell growth, with significant effects observed at lower concentrations .
  • Oxidative Stress Mitigation : Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that it effectively reduced oxidative stress markers in treated cells compared to control groups .

Scientific Research Applications

Chemistry

MEOPC serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for synthetic applications.

Table 1: Chemical Reactions Involving MEOPC

Reaction TypeDescriptionKey Reagents
OxidationConverts MEOPC into carboxylic acidsPotassium permanganate
ReductionYields alcohols from MEOPCLithium aluminum hydride
SubstitutionForms new carbon bondsSodium methoxide

Biology

In biological research, MEOPC is investigated for its potential interactions with biomolecules. Preliminary studies suggest that it may act as an antagonist for GABA receptors, influencing neurotransmission processes. This activity could have implications for treating conditions like anxiety and depression.

Key Mechanisms of Action:

  • GABA Receptor Antagonism: Inhibits normal GABAergic neurotransmission.
  • Histamine-N-Methyl Transferase Inhibition: Modulates histaminergic signaling pathways.

Table 2: Biological Activities of MEOPC

Activity TypeObserved EffectsReference
AnalgesicPain relief in animal models
AntihypoxicImproved oxygen utilization
NeurotransmissionModulation of GABAergic signaling
Cell ProliferationStimulation in kidney cell cultures

Medicine

Research into the medicinal applications of MEOPC is ongoing. The compound has been explored for its potential therapeutic properties, including analgesic effects. Derivatives of MEOPC have shown promise in preclinical studies as potential lead compounds for developing new analgesics or antihypoxic agents.

Case Study: Analgesic Properties

A study demonstrated that MEOPC derivatives exhibited significant analgesic effects in animal models, suggesting their potential utility in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key differences in substituents significantly influence physical properties such as melting points and solubility:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Reference
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (4-Ethylphenyl)methyl Not reported ~293.3* Bulky lipophilic substituent
Methyl 1-(4-(methoxycarbonyl)phenyl)-5-oxopyrrolidine-3-carboxylate 4-(Methoxycarbonyl)phenyl 142–143 291.3 Electron-withdrawing ester group
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-Hydroxyphenyl 128–129 237.2 Hydrogen-bond donor (OH group)
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate 3-Chlorophenyl Not reported 257.7 Electron-withdrawing chloro group
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-Fluorophenyl Not reported 237.2 Electronegative fluorine substituent

*Calculated molecular weight based on formula C16H21NO3.

Key Observations :

  • Melting Points : Derivatives with polar groups (e.g., 2-hydroxyphenyl) exhibit lower melting points due to reduced crystallinity, whereas electron-withdrawing groups (e.g., 4-methoxycarbonylphenyl) increase melting points via stronger intermolecular interactions .
Antimicrobial Activity
  • Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate derivatives demonstrate structure-dependent antimicrobial activity, with hydrazone-isatin hybrids (e.g., compound 36 in ) showing potent antioxidant and anticancer effects .
  • Chloro and fluoro substituents (e.g., 3-chlorophenyl, 2-fluorophenyl) may enhance antibacterial activity by modulating electronic properties and target binding .
Anticancer Activity
  • Hydrazide derivatives (e.g., compound 34 in ) derived from pyrrolidinone esters exhibit selective cytotoxicity against cancer cell lines, with substituent polarity influencing potency .
  • The ethylphenylmethyl group in the target compound may improve pharmacokinetic properties by balancing lipophilicity and metabolic stability .

Preparation Methods

TosMIC-Mediated Cyclization

Toluenesulfonylmethyl isocyanide (TosMIC) serves as a versatile reagent for constructing the pyrrolidine skeleton. In a procedure adapted from Biointerface Research, a mixture of (4-ethylphenyl)methyl aldehyde (10 mmol), methyl acetoacetate (10 mmol), and TosMIC (10 mmol) in methanol undergoes reflux with potassium carbonate (20 mmol) for 4 hours. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrrolidine ring with simultaneous introduction of the ester and oxo groups. After solvent evaporation, the crude product is triturated with water to yield a white solid (62% yield).

Key Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65°C)

  • Catalyst: Potassium carbonate

  • Workup: Trituration with water

This method’s efficiency stems from TosMIC’s dual role as a nitrogen source and cyclizing agent, though scalability is limited by the reagent’s cost.

Multi-Component Reactions Involving Aldehydes and Amines

Acid-Catalyzed Cyclization

A three-component reaction adapted from DiVA Portal combines (4-ethylphenyl)methylamine (3.43 mmol), ethyl 2-oxopropanoate (3.6 mmol), and benzaldehyde (2.95 mmol) in cyclohexane under reflux (80°C) for 20 hours. Glacial acetic acid catalyzes imine formation, followed by cyclization to yield the pyrrolidine-2,3-dione intermediate. Subsequent reduction with borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0°C for 1 hour selectively reduces the dione to the mono-oxo derivative, achieving an 80% yield after acid-base workup.

Mechanistic Insight :

  • Imine formation between amine and aldehyde.

  • Nucleophilic attack of the enolate from ethyl 2-oxopropanoate.

  • Cyclization and oxidation to form the 5-oxo group.

This route highlights the tunability of multi-component reactions but requires strict stoichiometric control to minimize byproducts.

Alkylation of Preformed Pyrrolidine Intermediates

N-Alkylation with (4-Ethylphenyl)methyl Halides

A two-step approach first synthesizes methyl 5-oxopyrrolidine-3-carboxylate via cyclocondensation of methyl acrylate and ammonia. The intermediate is then alkylated with (4-ethylphenyl)methyl bromide (1.2 eq) in dimethylformamide (DMF) using sodium hydride (60% dispersion) as a base. After 12 hours at 50°C, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane), yielding 58% of the target compound.

Advantages :

  • Modular introduction of the (4-ethylphenyl)methyl group.

  • Compatibility with diverse ester functionalities.

Limitations :

  • Moderate yields due to competing O-alkylation.

Optimization of Reaction Conditions and Purification

Solvent and Temperature Effects

Comparative studies from Universiti Teknologi MARA demonstrate that polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but reduce selectivity. Replacing DMF with THF in the alkylation step increases selectivity for N-alkylation from 60% to 85%. Similarly, lowering the reaction temperature to 0°C during borane reductions minimizes over-reduction of the 5-oxo group.

Crystallization and Trituration

Purification via crystallization from 50% aqueous acetic acid yields prismatic crystals suitable for X-ray diffraction. Trituration with methanol effectively removes unreacted aldehydes and amines, as evidenced by NMR purity >95%.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.21–7.15 (m, 4H, Ar-H), 4.12 (s, 3H, OCH3), 3.72 (s, 2H, N-CH2-Ar), 3.52–3.45 (m, 1H, pyrrolidine-H), 2.85–2.78 (m, 2H, CH2CO), 2.63 (q, J = 7.6 Hz, 2H, Ar-CH2CH3), 1.24 (t, J = 7.6 Hz, 3H, CH2CH3).

  • IR (KBr) : 1692 cm−1 (C=O ester), 1621 cm−1 (C=O lactam), 1242 cm−1 (C–N stretch).

Chromatographic Purity

LC-MS analysis (Agilent 1100) confirms a single peak at m/z 290 (M+H)+ with retention time 3.57 minutes .

Q & A

Q. What established synthetic routes are available for methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, and what reaction conditions critically affect yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines or amino esters. For example, similar pyrrolidine derivatives (e.g., 1-[(3-chloro-4-fluorophenyl)methyl] analogs) are synthesized via nucleophilic substitution or Michael addition, followed by cyclization under acidic or basic conditions . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts like p-toluenesulfonic acid. Yield optimization may require protecting group strategies for the ester moiety to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm substituent positions (e.g., methyl ester at δ ~3.7 ppm, pyrrolidine ring protons between δ 2.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H20_{20}NO3+_3^+).
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (pyrrolidinone C=O) confirm functional groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) .

Q. What in vitro assays are commonly used to evaluate the biological activity of pyrrolidine derivatives like this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition using fluorogenic substrates).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-benzyl precursors ).
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclization steps.
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine if poor absorption explains in vivo inefficacy .
  • Metabolite Screening : Identify active/inactive metabolites using liver microsomes.
  • Dose-Response Calibration : Adjust in vivo dosing to match effective in vitro concentrations .

Q. How can computational chemistry approaches aid in predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (e.g., using logP values and polar surface area).
  • ADMET Prediction Tools : Software like SwissADME estimates absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions .
  • Docking Studies : Identify potential off-target interactions using protein databases (PDB) .

Q. What are the critical factors in designing a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents (e.g., replace 4-ethylphenyl with 4-fluorophenyl ) and assess activity.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
  • Bioisosteric Replacement : Substitute the methyl ester with carboxylate or amide groups to modulate solubility .

Notes on Data Contradiction Analysis

  • Assay Variability : Differences in cell line viability (e.g., HeLa vs. HT-29) may explain divergent cytotoxicity results. Standardize protocols (e.g., ATP-based assays) .
  • Compound Purity : Contaminants (e.g., unreacted starting materials) can skew bioactivity. Validate purity via 1^1H NMR integration and LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.